molecular formula C14H16ClN3O3 B5290872 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5290872
M. Wt: 309.75 g/mol
InChI Key: CMMFEXCVXAINRN-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known to possess several biochemical and physiological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and improve cognitive function. Additionally, this compound has shown low toxicity in animal studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-(3,4-dimethoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-18-13(10(15)8-17-18)14(19)16-7-9-4-5-11(20-2)12(6-9)21-3/h4-6,8H,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMFEXCVXAINRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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